

# Application Note: Solid-Phase Extraction of Acrivastine from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Acrivastine is a second-generation antihistamine known for its non-sedating properties and rapid onset of action. Accurate quantification of Acrivastine in biological fluids such as plasma, urine, and blood is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers high selectivity and efficiency in isolating analytes from complex biological matrices, leading to cleaner extracts and improved analytical sensitivity.

This application note provides detailed protocols for the solid-phase extraction of **Acrivastine** from human plasma, urine, and whole blood. The methodologies described are suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

# **Principle of the Method**

This method utilizes a reversed-phase solid-phase extraction mechanism. After sample pretreatment, the biological fluid is loaded onto a C18 or a polymeric (e.g., Oasis HLB) SPE cartridge. **Acrivastine**, a moderately polar compound, is retained on the hydrophobic sorbent while polar, interfering substances are washed away. Finally, **Acrivastine** is eluted from the cartridge with an appropriate organic solvent, yielding a concentrated and purified sample ready for analysis.



# **Data Presentation**

The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of **Acrivastine** in human plasma following solid-phase extraction.

Table 1: Method Validation Parameters for Acrivastine in Human Plasma

| Parameter                          | Result                    |
|------------------------------------|---------------------------|
| Lower Limit of Quantitation (LLOQ) | 1.52 ng/mL[1][2]          |
| Linearity Range                    | 1.52 - 606.00 ng/mL[1][2] |
| Correlation Coefficient (r)        | ≥ 0.996[1][2]             |
| Mean Recovery                      | 91.82% - 98.46%[1][2]     |
| Internal Standard (IS)             | Diphenhydramine[2]        |

Table 2: LC-MS/MS Conditions for Acrivastine Analysis

| Parameter             | Condition                                                                                         |
|-----------------------|---------------------------------------------------------------------------------------------------|
| Analytical Column     | Phenomenex Luna 3 $\mu$ CN 100A (150 mm $\times$ 2.0 mm)[1][2]                                    |
| Mobile Phase          | Methanol and 0.01 mol/L ammonium acetate water solution with 0.1% formic acid (45:55, v/v) [1][2] |
| Flow Rate             | 0.2 mL/min[1][2]                                                                                  |
| Ionization Mode       | Positive Ion Electrospray (ESI+)[1][2]                                                            |
| Monitored Transitions | Acrivastine: m/z 349 $\rightarrow$ 278, Diphenhydramine (IS): m/z 256 $\rightarrow$ 167[2]        |

# **Experimental Protocols**



# Protocol 1: Solid-Phase Extraction of Acrivastine from Human Plasma using a C18 Cartridge

This protocol is adapted from a general procedure for C18 cartridges and a validated method for **Acrivastine**.

#### Materials:

- C18 SPE Cartridges (e.g., 100 mg, 1 mL)
- Human Plasma
- Acrivastine and Diphenhydramine (Internal Standard) stock solutions
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized Water
- Trifluoroacetic Acid (TFA) or Formic Acid
- SPE Vacuum Manifold
- Centrifuge
- Evaporator (e.g., nitrogen stream)

#### Procedure:

- Sample Pretreatment:
  - $\circ~$  To 1.0 mL of human plasma in a centrifuge tube, add 50  $\mu L$  of the internal standard solution (Diphenhydramine in methanol).
  - Add 1.0 mL of 0.1% TFA or formic acid in water and vortex for 30 seconds to precipitate proteins.



- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- · SPE Cartridge Conditioning:
  - Pass 3 mL of methanol through the C18 cartridge.
  - Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
- Sample Loading:
  - Load the pretreated supernatant onto the conditioned C18 cartridge at a slow flow rate (approx. 1 mL/min).
- Washing:
  - Wash the cartridge with 3 mL of deionized water to remove polar impurities.
  - Wash the cartridge with 3 mL of 5% methanol in water.
- Elution:
  - Elute Acrivastine and the internal standard with 2 x 1 mL of methanol into a clean collection tube.
- · Dry-down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - $\circ\,$  Reconstitute the residue in 100  $\mu L$  of the mobile phase and inject into the LC-MS/MS system.

# Protocol 2: Simplified Solid-Phase Extraction of Acrivastine from Human Urine using an Oasis HLB Cartridge



This protocol is a simplified, generic method for Oasis HLB cartridges and is recommended for rapid screening. Method validation is required for quantitative analysis.

#### Materials:

- Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)
- Human Urine
- Acrivastine and Diphenhydramine (Internal Standard) stock solutions
- Methanol (HPLC grade)
- · Deionized Water
- 4% Phosphoric Acid in water
- Acetonitrile (HPLC grade)
- SPE Vacuum Manifold

#### Procedure:

- Sample Pretreatment:
  - To 0.5 mL of human urine, add 50 μL of the internal standard solution.
  - Add 0.5 mL of 4% phosphoric acid in water and vortex.
- Sample Loading:
  - Directly load the pretreated urine sample onto the Oasis HLB cartridge. This simplified protocol for Oasis HLB does not require conditioning and equilibration steps.[3][4]
- · Washing:
  - Wash the cartridge with 1 mL of 5% methanol in water.
- Elution:



- Elute Acrivastine and the internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.
- · Reconstitution (if necessary):
  - Depending on the desired concentration, the eluate can be evaporated and reconstituted in the mobile phase.

# Protocol 3: Solid-Phase Extraction of Acrivastine from Whole Blood

Note: There is limited specific information on the SPE of **Acrivastine** from whole blood. This protocol is a general approach and requires thorough validation.

#### Materials:

- C18 or Oasis HLB SPE Cartridges
- Whole Blood
- Acrivastine and Diphenhydramine (Internal Standard) stock solutions
- Methanol (HPLC grade)
- Deionized Water
- Buffer (e.g., phosphate buffer, pH 6)
- Lysis buffer or sonicator for cell lysis
- SPE Vacuum Manifold

#### Procedure:

- Sample Pretreatment and Hemolysis:
  - To 0.5 mL of whole blood, add 50 μL of the internal standard solution.



- Add 1.5 mL of a suitable lysis buffer (e.g., hypotonic phosphate buffer) to lyse the red blood cells. Alternatively, sonicate the sample on ice.
- Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes to pellet cell debris.
- Transfer the supernatant for SPE.
- Follow the SPE procedure outlined in Protocol 1 (for C18) or Protocol 2 (for Oasis HLB) using the supernatant from the previous step.

# **Mandatory Visualization**



Click to download full resolution via product page

Caption: Experimental workflow for the solid-phase extraction of **Acrivastine** from plasma.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of acrivastine and pseudoephedrine in human plasma and its application in pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]







 To cite this document: BenchChem. [Application Note: Solid-Phase Extraction of Acrivastine from Biological Fluids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664353#solid-phase-extraction-of-acrivastine-from-biological-fluids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com